2-chloro-N-(prop-2-yn-1-yl)propanamide

Vue d'ensemble

Description

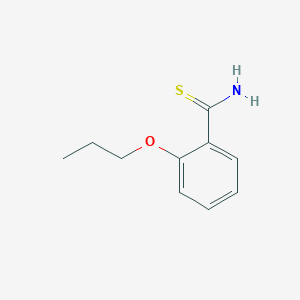

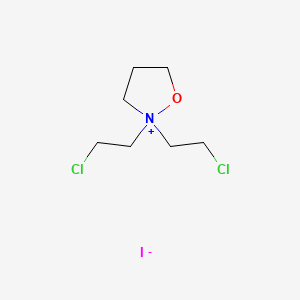

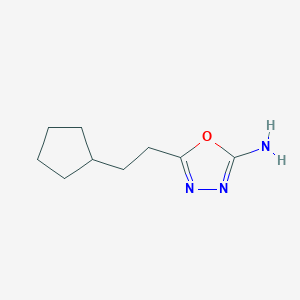

2-chloro-N-(prop-2-yn-1-yl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C6H8ClNO and a molecular weight of 145.59 .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(prop-2-yn-1-yl)propanamide consists of a six-member carbon chain (C6), eight hydrogen atoms (H8), one chlorine atom (Cl), and one nitrogen-oxygen group (NO) .Chemical Reactions Analysis

There is a study that mentions the use of a similar compound, N-alkyl-N-(prop-2-yn-1-yl)anilines, in a visible-light-induced oxidative formylation reaction . This reaction was developed to afford the corresponding formamides in good yields under mild conditions .Physical And Chemical Properties Analysis

2-chloro-N-(prop-2-yn-1-yl)propanamide has a molecular weight of 145.59 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Basic Information

2-chloro-N-(prop-2-yn-1-yl)propanamide, also known as N-(Chloroacetyl)prop-2-yn-1-amine or 2-Chloro-N-propargylacetamide, is a chemical compound with the formula C₅H₆ClNO . It has a molecular weight of 131.56 g/mol and a melting point of 64-68 °C . The CAS Number for this compound is 7458-03-9 .

Chemical Synthesis

This compound is often used in chemical synthesis. For example, it can be used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process occurs with molecular oxygen in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .

Research Chemical

2-chloro-N-(prop-2-yn-1-yl)propanamide is a useful research chemical . It can be used in a variety of research applications, although specific applications are not detailed .

Availability and Storage

This compound is available for purchase from various chemical suppliers . It is typically stored at room temperature .

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Related compounds have been shown to undergo oxidative reactions under certain conditions . Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

The generation of reactive oxygen species suggests that it may influence oxidative stress pathways .

Pharmacokinetics

As a small molecule with a molecular weight of 145.59 , it may have good bioavailability, but this would depend on factors such as its solubility and stability.

Result of Action

The generation of reactive oxygen species could potentially lead to oxidative damage in cells .

Action Environment

The action, efficacy, and stability of 2-chloro-N-(prop-2-yn-1-yl)propanamide can be influenced by various environmental factors. For instance, light exposure can trigger its photosensitizing properties . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Propriétés

IUPAC Name |

2-chloro-N-prop-2-ynylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYDVIIXHFSUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(prop-2-yn-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)

![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)

![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)

![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)